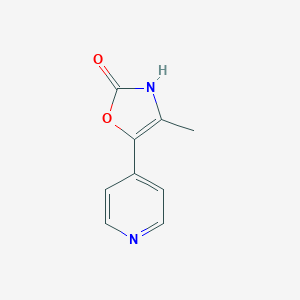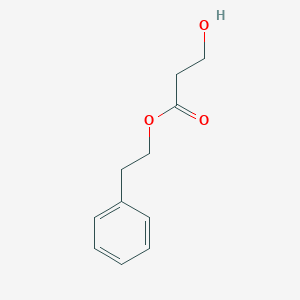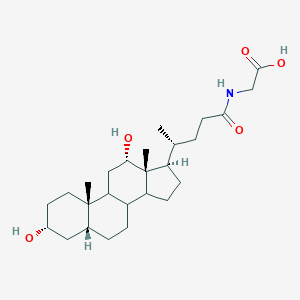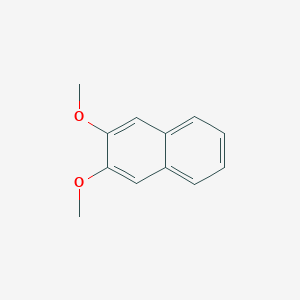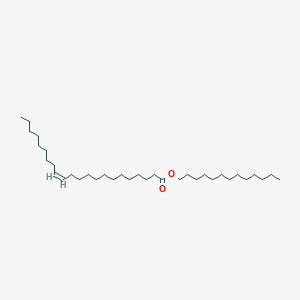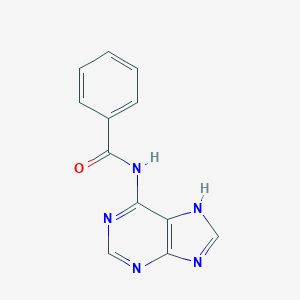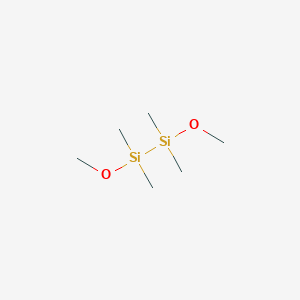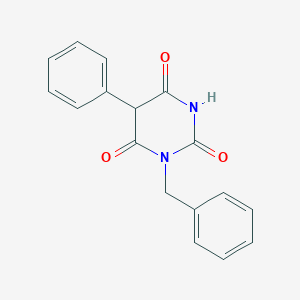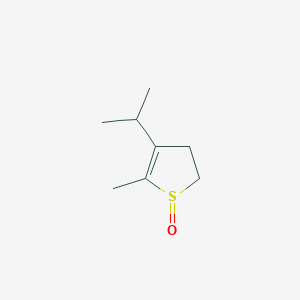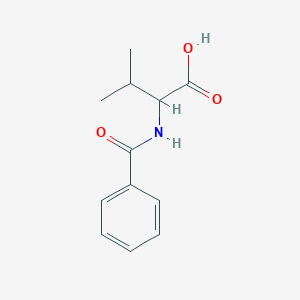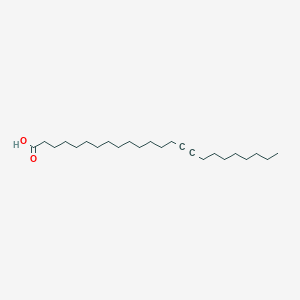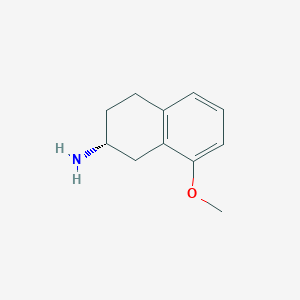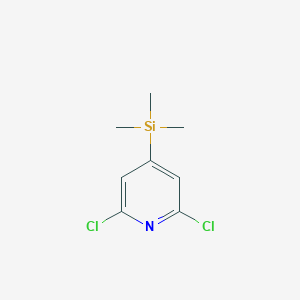
2,6-Dichloro-4-(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(trimethylsilyl)pyridine, commonly known as DCTMP, is a pyridine derivative that has been widely used in scientific research for its unique chemical properties. This compound is a versatile reagent that can be used for a variety of purposes, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DCTMP is a highly reactive compound that can undergo a range of chemical reactions, making it a valuable tool for researchers in many different fields.
作用機序
The mechanism of action of DCTMP is complex and not fully understood. However, it is known that DCTMP can act as a nucleophile, attacking electrophilic centers in other molecules. This can result in the formation of new chemical bonds and the synthesis of new compounds.
生化学的および生理学的効果
DCTMP has not been extensively studied for its biochemical and physiological effects. However, it is known that DCTMP can react with certain biological molecules, such as amino acids and nucleotides. This can result in the formation of new compounds that may have biological activity.
実験室実験の利点と制限
DCTMP has several advantages for use in lab experiments. It is a highly reactive compound that can undergo a range of chemical reactions, making it a valuable tool for researchers in many different fields. However, DCTMP is also highly toxic and must be handled with care. It can also be difficult to purify, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving DCTMP. One area of interest is in the synthesis of new pharmaceuticals and other organic compounds. DCTMP can be used as a reagent in a range of chemical reactions, which can be used to synthesize new compounds with potential therapeutic applications. Another area of interest is in the development of new methods for synthesizing DCTMP, which could make it more accessible for researchers. Finally, there is also potential for research into the biochemical and physiological effects of DCTMP, which could lead to a better understanding of its potential applications.
合成法
The synthesis of DCTMP is a complex process that involves several steps. One of the most common methods for synthesizing DCTMP involves the reaction of 2,6-dichloropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of DCTMP, which can be purified using various methods such as column chromatography or recrystallization.
科学的研究の応用
DCTMP has been widely used in scientific research for its unique chemical properties. One of the most common applications of DCTMP is in the synthesis of pharmaceuticals and other organic compounds. DCTMP can be used as a reagent in a range of chemical reactions, such as the synthesis of heterocyclic compounds, which are often used in the development of new drugs.
特性
CAS番号 |
134031-23-5 |
|---|---|
製品名 |
2,6-Dichloro-4-(trimethylsilyl)pyridine |
分子式 |
C8H11Cl2NSi |
分子量 |
220.17 g/mol |
IUPAC名 |
(2,6-dichloropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11Cl2NSi/c1-12(2,3)6-4-7(9)11-8(10)5-6/h4-5H,1-3H3 |
InChIキー |
FXVPTQSPJTWVOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
正規SMILES |
C[Si](C)(C)C1=CC(=NC(=C1)Cl)Cl |
同義語 |
Pyridine, 2,6-dichloro-4-(trimethylsilyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



